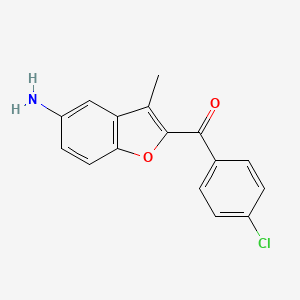
(5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone” is a compound that belongs to the benzofuran class . Benzofuran compounds are ubiquitous in nature and have been found to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds involves various strategies. One of the most common methods is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis
The molecular structure of benzofuran compounds can be confirmed by various spectroscopic techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis
Benzofuran compounds have been found to exhibit nucleophilic behavior, which is favored by their low electrophilicity index and high chemical potential .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary widely. For example, the yield, melting point, color, and nature of the compound can be determined through various analytical techniques .Scientific Research Applications
β-Amyloid Aggregation Inhibition
The compound has been explored for its potential in inhibiting β-amyloid aggregation, a critical factor in Alzheimer's disease development. Choi et al. (2003) synthesized a benzofuran derivative showing potent inhibitory activity against β-amyloid aggregation. This research highlights the compound's potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease (Choi et al., 2003).
Antimicrobial and Anticancer Activity
Another significant area of application is in developing antimicrobial and anticancer agents. Hafez et al. (2016) synthesized novel pyrazole derivatives with potential antimicrobial and higher anticancer activity than the reference drug doxorubicin. These findings open new avenues for cancer treatment, emphasizing the compound's role in synthesizing effective anticancer drugs (Hafez et al., 2016).
Synthesis and Characterization of Benzofuran Derivatives
Kenchappa et al. (2016) focused on the synthesis and antimicrobial activity of new benzofuran derivatives, further demonstrating the compound's relevance in developing new antimicrobial agents. This research contributes to the ongoing search for novel antimicrobial compounds to combat drug-resistant bacteria and fungi (Kenchappa et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Çetinkaya et al. (2014) explored the synthesis of diphenylmethanone derivatives and their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. These compounds exhibited micromolar level inhibition, suggesting their potential as therapeutic agents for conditions where carbonic anhydrase activity modulation is beneficial (Çetinkaya et al., 2014).
Antiproliferative Effects and Multidrug Resistance Reversal
Parekh et al. (2011) synthesized benzofuran-2-yl derivatives and evaluated their antiproliferative activity and ability to reverse multidrug resistance in cancer cells. Some compounds showed promising results, highlighting the potential for developing new cancer therapies that can overcome drug resistance, a significant challenge in current cancer treatment strategies (Parekh et al., 2011).
Mechanism of Action
Target of action
Benzofuran and indole derivatives have been found to bind with high affinity to multiple receptors . They are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
The exact mode of action would depend on the specific targets of the compound. In general, these compounds interact with their targets, leading to changes in cellular processes .
Biochemical pathways
Benzofuran and indole derivatives can affect various biochemical pathways, depending on their specific targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of benzofuran and indole derivatives can vary widely. Factors such as the compound’s structure, the presence of functional groups, and stereochemistry can all influence these properties .
Result of action
The molecular and cellular effects of benzofuran and indole derivatives can be diverse, depending on their specific targets and mode of action. They have been found to have inhibitory activity against various types of cells and viruses .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of benzofuran and indole derivatives .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted considerable attention due to their wide range of biological and pharmacological applications. They are considered potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
properties
IUPAC Name |
(5-amino-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-9-13-8-12(18)6-7-14(13)20-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJAUSKFTRLYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2691740.png)
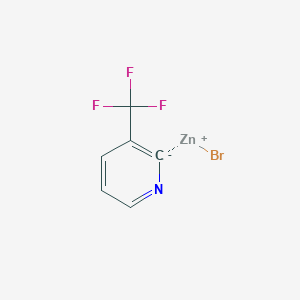


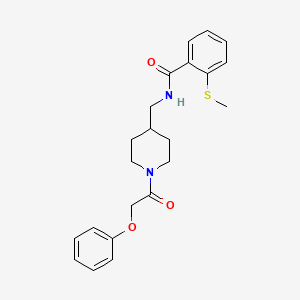

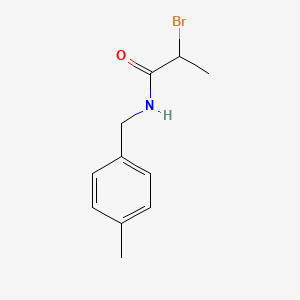
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2691749.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691750.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2691753.png)
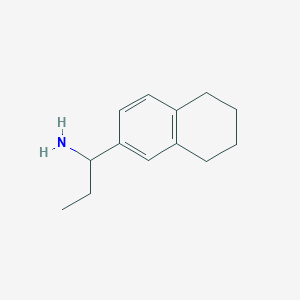
![1-ethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2691759.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2691762.png)